REACTION_CXSMILES
|
O1CCCC1.C(N(CC)CC)C.[C:13]1([CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH2:20][NH:21][C:22]([NH:24][C:25]2[CH:30]=[CH:29][C:28]([CH2:31][NH2:32])=[CH:27][CH:26]=2)=[O:23])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[C:31]([C:28]1[CH:27]=[CH:26][C:25]([N:24]=[C:22]=[O:23])=[CH:30][CH:29]=1)#[N:32].[C:33]1([CH:19]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:20][NH2:21])[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[C:31]([C:28]1[CH:27]=[CH:26][C:25]([NH:24][C:22]([NH:21][CH2:20][CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:23])=[CH:30][CH:29]=1)#[N:32]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CNC(=O)NC1=CC=C(C=C1)CN)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared, analogously to Example 13a) but
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CN)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)NC(=O)NCC(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1CCCC1.C(N(CC)CC)C.[C:13]1([CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH2:20][NH:21][C:22]([NH:24][C:25]2[CH:30]=[CH:29][C:28]([CH2:31][NH2:32])=[CH:27][CH:26]=2)=[O:23])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[C:31]([C:28]1[CH:27]=[CH:26][C:25]([N:24]=[C:22]=[O:23])=[CH:30][CH:29]=1)#[N:32].[C:33]1([CH:19]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:20][NH2:21])[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[C:31]([C:28]1[CH:27]=[CH:26][C:25]([NH:24][C:22]([NH:21][CH2:20][CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:23])=[CH:30][CH:29]=1)#[N:32]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CNC(=O)NC1=CC=C(C=C1)CN)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared, analogously to Example 13a) but
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CN)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)NC(=O)NCC(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |